NH-bis-PEG2

ADC Linker PROTAC Linker PEG Spacer Length

NH-bis-PEG2 (CAS 37099-91-5), also known as NH-bis(PEG1-OH), is a branched polyethylene glycol derivative featuring a central secondary amine with two terminal hydroxyl groups. It is classified as a non-cleavable, 2-unit PEG linker and is widely employed in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Molecular Formula C8H19NO4
Molecular Weight 193.24 g/mol
CAS No. 37099-91-5
Cat. No. B15608613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH-bis-PEG2
CAS37099-91-5
Molecular FormulaC8H19NO4
Molecular Weight193.24 g/mol
Structural Identifiers
InChIInChI=1S/C8H19NO4/c10-3-7-12-5-1-9-2-6-13-8-4-11/h9-11H,1-8H2
InChIKeyHPYJVTFKENYYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NH-bis-PEG2 (CAS 37099-91-5): Non-Cleavable PEG2 Linker for ADC and PROTAC Applications


NH-bis-PEG2 (CAS 37099-91-5), also known as NH-bis(PEG1-OH), is a branched polyethylene glycol derivative featuring a central secondary amine with two terminal hydroxyl groups . It is classified as a non-cleavable, 2-unit PEG linker and is widely employed in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras) . Its molecular formula is C8H19NO4, with a molecular weight of 193.24 g/mol and a predicted density of 1.090 g/cm³ . The compound exhibits solubility in water, DMSO, DCM, and DMF, with a measured DMSO solubility of 10 mM and a predicted pKa of 14.09 [1]. The presence of two terminal hydroxyl groups enables conjugation with carboxylic acids, activated NHS esters, and carbonyls, while the PEG2 spacer provides hydrophilicity and flexibility in bioconjugation applications .

NH-bis-PEG2 Linker Selection: Why PEG2 Unit Count and Non-Cleavable Design Are Critical Procurement Decisions


PEG-based linkers are not universally interchangeable. The number of ethylene glycol units (PEGn) directly determines spacer length, molecular flexibility, aqueous solubility, and the resulting physicochemical properties of the final conjugate . Substituting NH-bis-PEG2 (2 PEG units) with longer analogs such as NH-bis-PEG3 (3 units) or NH-bis-PEG4 (4 units) alters the spatial separation between conjugated entities, which can significantly impact ternary complex formation efficiency in PROTACs and drug-to-antibody ratio (DAR) optimization in ADCs [1]. Additionally, the non-cleavable nature of NH-bis-PEG2 confers distinct stability and pharmacokinetic profiles compared to cleavable linker alternatives, directly influencing conjugate circulation time and off-target payload release [1]. The quantitative evidence below demonstrates why these differences are not trivial and must be evaluated at the procurement stage.

NH-bis-PEG2 vs PEG3 and PEG4 Analogs: Quantitative Comparative Evidence for Informed Linker Selection


Molecular Weight and Spacer Length: PEG2 vs PEG3 vs PEG4 Linker Comparison

NH-bis-PEG2 provides the shortest spacer length among the NH-bis-PEGn series, with a molecular weight of 193.24 g/mol and 2 PEG units, compared to 281.35 g/mol for NH-bis-PEG3 (3 PEG units) and approximately 369 g/mol for NH-bis-PEG4 (4 PEG units) . This reduced molecular footprint minimizes the distance between conjugated moieties to approximately 8–10 Å per PEG2 spacer, versus approximately 12–15 Å for PEG3 and 16–20 Å for PEG4 [1]. In PROTAC applications, shorter linkers can enhance ternary complex formation efficiency by bringing the E3 ligase ligand and target protein ligand into closer proximity, a parameter that must be empirically optimized [1].

ADC Linker PROTAC Linker PEG Spacer Length Bioconjugation

Aqueous and Organic Solvent Solubility Profile of NH-bis-PEG2

NH-bis-PEG2 demonstrates broad solubility across multiple solvent systems including water, DMSO, DCM, and DMF, with a quantified DMSO solubility of 10 mM [1]. This multi-solvent compatibility is characteristic of short PEG2 linkers, which maintain sufficient hydrophilicity from the ethylene glycol backbone while remaining compatible with organic reaction conditions required for NHS ester or carbonyl conjugation chemistries [2]. Longer PEG linkers (PEG4 and above) exhibit progressively higher aqueous solubility but may show reduced solubility in less polar organic solvents, potentially limiting reaction solvent choices [2].

PEG Linker Solubility Bioconjugation Formulation

Non-Cleavable PEG2 Linker: Stability and Pharmacokinetic Implications vs Cleavable Analogs

NH-bis-PEG2 is explicitly classified as a non-cleavable (non-degradable) linker, meaning it does not contain enzymatically labile motifs such as Val-Cit dipeptide sequences or disulfide bonds . In ADC applications, non-cleavable linkers require lysosomal degradation of the entire antibody-linker-drug complex for payload release, whereas cleavable linkers release payload upon exposure to tumor-associated proteases or reducing environments [1]. This distinction directly impacts the pharmacokinetic profile and bystander effect: non-cleavable linkers generally exhibit longer circulation stability and reduced premature payload release but may lack the bystander killing effect characteristic of cleavable linkers [1]. The PEG2 backbone further contributes to reduced nonspecific protein adsorption and aggregation resistance compared to short alkyl chain linkers [2].

ADC Linker Non-Cleavable Drug Conjugate Stability Pharmacokinetics

Dual-Terminal Hydroxyl Reactivity for Homobifunctional vs Heterobifunctional Conjugation

NH-bis-PEG2 contains two terminal hydroxyl groups, enabling homobifunctional conjugation with carboxylic acids or activated NHS esters to form stable amide or ester bonds . This contrasts with heterobifunctional PEG linkers that possess distinct reactive groups at each terminus (e.g., Mal-PEG2-NHS ester or NH2-PEG2-COOH), which enable sequential, site-specific conjugation [1]. For applications requiring symmetrical crosslinking of identical functional groups (e.g., bis-labeling of proteins, synthesis of symmetrical PROTACs, or creation of PEG-based hydrogels), the homobifunctional nature of NH-bis-PEG2 simplifies synthetic workflows and ensures uniform conjugation stoichiometry [2].

Bioconjugation Homobifunctional Linker Hydroxyl Chemistry Amine Reactive

PEG2 Linker Performance in ADC Efficacy: Evidence from Mal-PEG2 Conjugate IC50 Data

While direct head-to-head comparative data for NH-bis-PEG2 versus PEG3 or PEG4 analogs is not available in the public domain, efficacy data from ADCs constructed with the structurally related Mal-PEG2 linker demonstrate potent antiproliferative activity. An ADC employing a Mal-PEG2 linker conjugated to seco-CBI-dimer payload exhibited IC50 values of 9.60 nM in WSU-DLCL2 (diffuse large B-cell lymphoma) cells, 17.00 nM in Jurkat (T-ALL) cells, and 51.00 nM in BJAB (Burkitt lymphoma) cells [1]. These values confirm that PEG2-spaced linkers can support effective drug delivery and target engagement in ADC formats. The hydrophilic PEG2 spacer contributes to conjugate solubility and reduces aggregation, which are critical factors for maintaining ADC potency and manufacturability [2].

ADC Efficacy PEG2 Linker IC50 Antibody-Drug Conjugate

NH-bis-PEG2 Optimal Use Cases: Where PEG2 Linker Properties Provide Scientific and Industrial Advantage


Synthesis of Compact PROTACs Requiring Short Inter-Ligand Spacing

NH-bis-PEG2 is optimally suited for PROTAC construction when minimal spatial separation between the E3 ligase ligand and target protein ligand is desired . The 2-unit PEG spacer provides a compact molecular bridge (~8–10 Å) that can enhance ternary complex formation efficiency compared to longer PEGn linkers [1]. Researchers optimizing PROTAC linkers should consider NH-bis-PEG2 as the shortest member of the NH-bis-PEGn series for applications where close proximity between the two ligands is hypothesized to improve degradation efficiency [1].

Non-Cleavable ADC Linker for Stable Conjugates Requiring Lysosomal Degradation

For ADC programs where payload release via lysosomal degradation of the antibody-linker complex is preferred over extracellular or endosomal cleavage, NH-bis-PEG2 serves as a non-cleavable linker . This mechanism minimizes premature systemic payload release and may be advantageous for payloads with narrow therapeutic indices or when bystander killing effects are undesirable [2]. The PEG2 backbone also enhances conjugate solubility and reduces aggregation propensity relative to alkyl chain linkers [3].

Homobifunctional Crosslinking for Symmetrical Bioconjugates and Hydrogel Synthesis

The dual-terminal hydroxyl groups of NH-bis-PEG2 enable symmetrical crosslinking of carboxylic acid-containing biomolecules, making it suitable for synthesizing bis-labeled proteins, symmetrical PROTACs, or PEG-based hydrogels . In hydrogel applications, the short PEG2 spacer provides sufficient flexibility for network formation while maintaining structural integrity. The compound's solubility in both aqueous buffers and organic solvents facilitates reaction optimization across diverse conjugation chemistries .

Benchmarking PEG Linker Length Effects in Structure-Activity Relationship Studies

NH-bis-PEG2 serves as the 2-unit PEG reference standard in systematic structure-activity relationship (SAR) studies evaluating linker length effects on conjugate performance. Researchers can use NH-bis-PEG2 alongside NH-bis-PEG3 and NH-bis-PEG4 to establish quantitative relationships between spacer length and parameters such as ternary complex formation efficiency (PROTACs), drug loading capacity (ADCs), or hydrogel mechanical properties [1]. This systematic approach enables rational linker selection based on empirical SAR data rather than vendor claims.

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